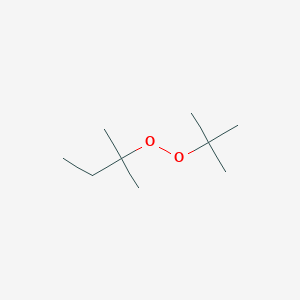

t-Butyl t-amyl peroxide

CAS No.: 5587-14-4

Cat. No.: VC14172281

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5587-14-4 |

|---|---|

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.25 g/mol |

| IUPAC Name | 2-tert-butylperoxy-2-methylbutane |

| Standard InChI | InChI=1S/C9H20O2/c1-7-9(5,6)11-10-8(2,3)4/h7H2,1-6H3 |

| Standard InChI Key | UVTIZRNEWKAOEM-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)OOC(C)(C)C |

Introduction

Structural Identity and Nomenclature

t-Butyl t-amyl peroxide belongs to the organic peroxide family, classified by the general formula R-O-O-R', where R and R' are alkyl groups. Its IUPAC name is tert-butyl tert-pentyl peroxide, reflecting the branched tert-amyl (tert-pentyl) substituent. The molecular formula is C₉H₂₀O₂, with a molecular weight of 160.26 g/mol (calculated from atomic weights). The structure features a peroxide bridge (-O-O-) connecting two tertiary alkyl groups, which imparts thermal instability and radical-generating capabilities .

Comparative Structural Analysis

-

Di-tert-butyl peroxide (DTBP): C₈H₁₈O₂, MW 146.23 g/mol, CAS 110-05-4 .

-

tert-Amyl hydroperoxide (TAHP): C₅H₁₂O₂, MW 104.15 g/mol, CAS 3425-61-4 .

-

t-Butyl t-amyl peroxide: Hypothesized to exhibit intermediate properties between DTBP and TAHP due to its larger alkyl substituents.

Synthesis and Reaction Mechanisms

Synthetic Pathways

While no direct synthesis protocols for t-butyl t-amyl peroxide are documented, analogous methods for DTBP and TAHP suggest feasible routes:

Route 1: Alkylation of Hydroperoxides

-

Base-catalyzed reaction:

This method mirrors the synthesis of DTBP from tert-butyl hydroperoxide (t-BuOOH) and tert-butanol .

Route 2: Radical Coupling

2. Thermal decomposition of diacyl peroxides:

Using t-butyl and t-amyl carboxylic acids as precursors, though this method risks uncontrolled decomposition .

Challenges in Synthesis

-

Thermal instability: The peroxide bond (-O-O-) decomposes at elevated temperatures, necessitating low-temperature conditions (<50°C) and inert atmospheres .

-

Purification difficulties: Column chromatography or fractional distillation under reduced pressure is required to isolate the peroxide from byproducts like alcohols and ketones .

Physicochemical Properties

Based on structural analogs, t-butyl t-amyl peroxide likely exhibits the following properties:

Thermal Decomposition:

Radicals generated during decomposition enable cross-linking in polymers or initiate polymerization reactions .

Research Gaps and Future Directions

-

Synthesis Optimization: Develop low-cost, high-yield methods using greener catalysts (e.g., enzymatic oxidation).

-

Toxicokinetics: Investigate metabolic pathways and chronic exposure effects in mammalian models.

-

Polymer Compatibility: Screen efficacy in novel polymer matrices like bio-based polyurethanes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume